5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are recognized for their diverse biological activities and are integral to various pharmaceuticals and agrochemicals. The compound's structure includes a methyl group, phenyl groups, and a phenyldiazenyl moiety, which contribute to its unique properties and potential applications in scientific research and industry.
The compound can be synthesized through a series of chemical reactions involving precursors like ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine. It has been studied for its potential as an enzyme inhibitor and for its interactions with biological macromolecules, making it a subject of interest in medicinal chemistry.
5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one is classified as a pyrazolone derivative. Pyrazolones are known for their roles in medicinal chemistry, particularly in the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
The synthesis typically involves cyclocondensation reactions. A common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of N,N-dimethylformamide dimethyl acetal under reflux conditions in ethanol. This is followed by basic hydrolysis to yield the desired compound.
The molecular formula of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one is . The structure features a pyrazolone ring with substituents that enhance its reactivity and biological activity.
The compound's structure can be visualized using canonical SMILES notation: CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3.
5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions:
Common reagents for these reactions include:
These reactions allow for the modification of the compound to explore its chemical space further.
The mechanism of action involves the interaction of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one with specific molecular targets:
This mechanism underlies its potential therapeutic effects in various biological contexts.
The compound exhibits typical characteristics associated with pyrazolone derivatives. These include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.31 g/mol |
| Melting Point | Specific values vary |
| Solubility | Soluble in organic solvents |
These properties influence its behavior in chemical reactions and applications.
5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific uses:
This versatility highlights the compound's significance across multiple scientific disciplines.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2